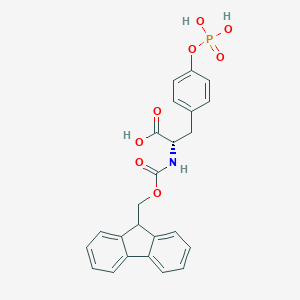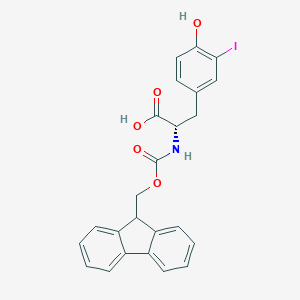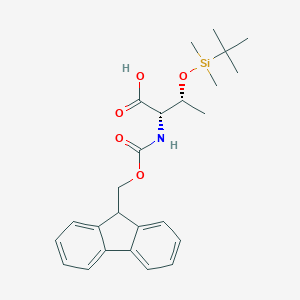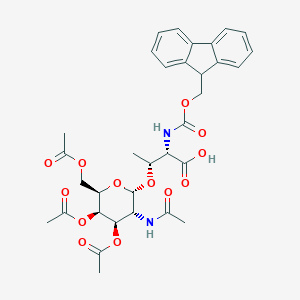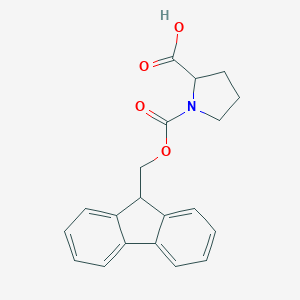
Fmoc-Lys(Dabcyl)-OH
Descripción general
Descripción
“Fmoc-Lys(Dabcyl)-OH” is a modified lysine derivative used for the preparation of chromogenically-labeled peptides by Fmoc SPPS . The Dabcyl group quenches the fluorescence of EDANS, Mca, TET, JOE, FAM fluorophores, making it an extremely useful tool for the synthesis of fluorescence-quenched peptide substrates .
Synthesis Analysis
The synthesis of Fmoc-Lys(Dabcyl)-OH involves two distinct synthetic routes. The first involves copper complexation of Lys while the second utilizes Fmoc-Lys with microwave irradiation . Both approaches allow convenient production of a very pure final product at a reasonable cost . Fmoc-Lys(Dabcyl)-OH and Fmoc-Lys(Dabcyl) were incorporated into the sequence of a THP substrate utilizing automated solid-phase peptide synthesis protocols .
Molecular Structure Analysis
The molecular formula of “Fmoc-Lys(Dabcyl)-OH” is C36H37N5O5 . Its molecular weight is 619.7 g/mol .
Chemical Reactions Analysis
“Fmoc-Lys(Dabcyl)-OH” is a building block for in-sequence Lys labeling by DABCYL . It is one of the most common acceptor dyes for preparing FRET peptides .
Physical And Chemical Properties Analysis
“Fmoc-Lys(Dabcyl)-OH” has a molecular weight of 619.7 g/mol and a molecular formula of C36H37N5O5 .
Aplicaciones Científicas De Investigación
Supramolecular Hydrogels : Fmoc-Lys(Dabcyl)-OH has been used in the development of supramolecular hydrogels. These hydrogels have inherent biocompatible and biodegradable properties, making them suitable for biomedical applications. Their antimicrobial activity is enhanced by incorporating a colloidal and ionic silver mixture (Croitoriu et al., 2021).
Fluorescence Resonance Energy Transfer (FRET) Peptide Substrates : It is utilized in the preparation of FRET peptide substrates for protease activity assays. This involves synthesizing a triple-helical peptide (THP) substrate using Fmoc-Lys(Dabcyl) and assessing its activity with matrix metalloproteinases (Tokmina-Roszyk et al., 2013).
Solid-Phase Synthesis of Branched Peptides : Fmoc-Lys(Dabcyl)-OH is used in the solid-phase synthesis of branched peptides, particularly for targeting specific protein domains. This application is crucial in the development of specific and high-affinity ligands (Xu et al., 2004).
Ultrasound-Induced Gelation : This compound is shown to act as a gelator in various alcohols and aromatic solvents under sonication conditions. Its ability to form organogels through ultrasound stimulation is significant in material science (Geng et al., 2017).
Peptide Ligation via Azido Protection : In peptide chemistry, azido-protected Fmoc-Lys-OH (including Fmoc-Lys(Dabcyl)-OH) can be condensed with peptide thioesters, demonstrating its versatility in synthesizing complex peptides (Katayama et al., 2008).
Controlled Aggregation Properties : Fmoc-Lys(Dabcyl)-OH is studied for its self-assembled structures under different conditions. These structures have potential applications in material chemistry, bioscience, and biomedical fields (Gour et al., 2021).
Drug Carrier and Hydrogel Formation : It exhibits pH-controlled ambidextrous gelation, making it significant for applications such as drug carriers and constructing hydrogels with various properties (Reddy et al., 2015).
Solid-Phase Synthesis of Fluorogenic Substrates : Fmoc-Lys(Dabcyl)-OH is used in the synthesis of fluorogenic substrates, essential in biochemical assays (Malkar & Fields, 2004).
Solid-Phase Peptide Synthesis : Its role in solid-phase peptide synthesis, particularly in synthesizing cyclic and branched peptides, is highlighted, showcasing its importance in peptide chemistry (Tong & Hong, 2001).
Mecanismo De Acción
Target of Action
Fmoc-Lys(Dabcyl)-OH is primarily used in the study of protease activity, specifically matrix metalloproteinases (MMPs) . MMPs are a group of enzymes that play crucial roles in many biological processes, including tissue remodeling, inflammation, and disease progression .
Mode of Action
Fmoc-Lys(Dabcyl)-OH is incorporated into the sequence of a triple-helical peptide (THP) substrate . This compound acts as a quencher in Fluorescence Resonance Energy Transfer (FRET) peptide substrates . When the THP substrate is cleaved by the protease (e.g., MMP), the fluorescence of the fluorophore (5-Fam) is no longer quenched by Dabcyl, resulting in an increase in fluorescence . This change can be measured, providing a quantitative readout of protease activity .
Biochemical Pathways
The primary biochemical pathway involved in the action of Fmoc-Lys(Dabcyl)-OH is the proteolytic cleavage of peptide substrates by MMPs . The cleavage of these substrates can influence various downstream effects, including the activation or deactivation of signaling pathways, modulation of cell behavior, and changes in tissue structure .
Result of Action
The cleavage of the Fmoc-Lys(Dabcyl)-OH-containing substrate by MMPs results in an increase in fluorescence, providing a measure of the protease’s activity . This can provide valuable insights into the protease’s substrate specificity, activity under different conditions, and potential roles in biological processes .
Action Environment
The action of Fmoc-Lys(Dabcyl)-OH can be influenced by various environmental factors. For instance, the efficiency of FRET and the stability of the THP substrate can be affected by factors such as pH, temperature, and the presence of other molecules . Additionally, the activity of the target proteases can be modulated by factors such as the presence of inhibitors or activators, and the specific cellular or tissue context .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
(2S)-6-[[4-[[4-(dimethylamino)phenyl]diazenyl]benzoyl]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H37N5O5/c1-41(2)27-20-18-26(19-21-27)40-39-25-16-14-24(15-17-25)34(42)37-22-8-7-13-33(35(43)44)38-36(45)46-23-32-30-11-5-3-9-28(30)29-10-4-6-12-31(29)32/h3-6,9-12,14-21,32-33H,7-8,13,22-23H2,1-2H3,(H,37,42)(H,38,45)(H,43,44)/t33-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPOPWTDBGMLRNG-XIFFEERXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)C(=O)NCCCCC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)C(=O)NCCCC[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H37N5O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60373222 | |
| Record name | Fmoc-Lys(Dabcyl)-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60373222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
619.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-Lys(Dabcyl)-OH | |
CAS RN |
146998-27-8 | |
| Record name | Fmoc-Lys(Dabcyl)-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60373222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of Fmoc-Lys(Dabcyl)-OH in the synthesis of the 99mTc-DOTA-ARA-290 imaging agent?
A1: Fmoc-Lys(Dabcyl)-OH is a specially designed amino acid building block used in the solid-phase peptide synthesis of a modified ARA-290 peptide. The researchers substituted the 6th amino acid in the original ARA-290 sequence with Lys(Dabcyl) to improve the peptide's properties. []
Q2: How does incorporating Fmoc-Lys(Dabcyl)-OH into the peptide sequence contribute to the imaging agent's performance?
A2: While the paper doesn't explicitly state the exact function of Fmoc-Lys(Dabcyl)-OH, it mentions that this modification, along with substituting the 7th amino acid with Fmoc-Phe-OH, aimed to enhance serum stability. [] This suggests that the incorporation of these modified amino acids might contribute to a longer half-life and improved pharmacokinetic properties of the imaging agent in the bloodstream.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




